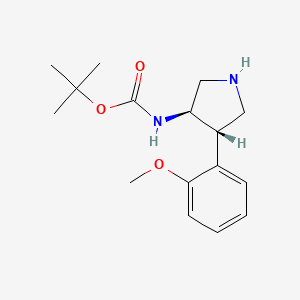

tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate

Description

tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate is a pyrrolidine-derived compound featuring a trans-configured carbamate group at the 3-position and a 2-methoxyphenyl substituent at the 4-position of the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, making this compound a key intermediate in pharmaceutical synthesis. Its structural uniqueness lies in the combination of aromatic (2-methoxyphenyl) and alicyclic (pyrrolidine) components, which influence its physicochemical and biological properties.

Properties

Molecular Formula |

C16H24N2O3 |

|---|---|

Molecular Weight |

292.37 g/mol |

IUPAC Name |

tert-butyl N-[(3R,4S)-4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-13-10-17-9-12(13)11-7-5-6-8-14(11)20-4/h5-8,12-13,17H,9-10H2,1-4H3,(H,18,19)/t12-,13+/m1/s1 |

InChI Key |

AZGMOUYTWMSTRT-OLZOCXBDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC=CC=C2OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a halogenated methoxybenzene derivative.

Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions can target the carbamate group, converting it to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated reagents and catalysts like palladium on carbon are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction can produce an amine.

Scientific Research Applications

Pharmaceutical Research

Synthesis of Pharmaceutical Agents

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its unique structural features allow for the development of drugs that can effectively interact with biological targets involved in such conditions .

Peptide Synthesis

The tert-butyl group in this compound is advantageous for peptide synthesis, enabling selective reactions that enhance the efficiency of producing complex peptides. This is particularly useful in the design of peptide-based therapeutics where stereochemistry plays a vital role in biological activity .

Organic Chemistry Applications

Building Block for Organic Synthesis

tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate is utilized as a building block in organic synthesis. It facilitates the creation of diverse chemical structures, which are essential for research and development purposes. This versatility makes it a valuable asset in synthetic organic chemistry .

Material Science

Development of Advanced Materials

The compound's chemical stability and functional properties are explored in material science applications, including the development of polymers and coatings. Its unique characteristics can lead to innovations in materials with specific functionalities tailored for various industrial applications .

Case Study 1: Neuropharmacological Activity

Research conducted on derivatives of this compound has shown promising results in modulating neurotransmitter systems, which are critical for treating conditions such as depression and anxiety. In vitro studies demonstrated that modifications to the pyrrolidine ring can enhance binding affinity to serotonin receptors, indicating potential therapeutic benefits .

Case Study 2: Antioxidant Properties

Another study highlighted the antioxidant properties of this compound. Experiments revealed that this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting its potential role in neuroprotection .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Peptide Chemistry | Enhances efficiency in peptide synthesis through selective reactions |

| Organic Synthesis | Building block for creating diverse chemical structures |

| Material Science | Utilized in developing advanced materials with specific functionalities |

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

Aromatic vs. Aliphatic Substituents: The 2-methoxyphenyl group in the target compound provides aromaticity, enabling π-π stacking interactions with biological targets (e.g., enzymes or receptors) .

Stereochemistry :

- The trans-configuration in the target compound and ’s analog ensures specific spatial arrangements critical for chiral recognition in drug-receptor interactions.

Functional Groups: The hydroxyl group in ’s derivative improves solubility via hydrogen bonding but may reduce metabolic stability due to susceptibility to oxidation or conjugation .

Biological Activity

tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate, also known by its CAS number 154205-97-7, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H24N2O3

- Molecular Weight : 292.37 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a tert-butyl carbamate moiety.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

- SARS-CoV Protease Inhibition : Studies have shown that related compounds can inhibit the SARS-CoV 3CL protease, which is crucial for viral replication. The structure-activity relationship (SAR) analysis suggests that modifications similar to those in this compound enhance inhibitory potency against this enzyme .

- Mechanism of Action : The compound's mechanism involves binding to the active site of the protease, thereby preventing substrate cleavage. Kinetic studies report IC50 values in the low micromolar range for structurally similar inhibitors, indicating a strong potential for therapeutic use .

Study 1: Pharmacological Evaluation

A recent study focused on optimizing pharmacological properties of pyrrolidine derivatives, including this compound. The compound was evaluated for its solubility and bioavailability, critical factors influencing its therapeutic efficacy .

Study 2: Cancer Cell Growth Inhibition

In vitro experiments demonstrated that derivatives of this compound exhibited selective growth inhibition in cancer cell lines without affecting non-tumorigenic cells. This selectivity highlights its potential as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H24N2O3 |

| Molecular Weight | 292.37 g/mol |

| Melting Point | 135-137 °C |

| Solubility | Soluble in DMSO |

| IC50 against SARS-CoV protease | Low micromolar range |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.